1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone
Overview
Description
1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis of Biologically Active Derivatives
A study by Katade et al. (2008) explored the microwave-assisted synthesis of biologically active chalcone derivatives using a compound structurally related to 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone. This research demonstrated the efficiency of microwave irradiation in synthesizing pyrazole derivatives with potential antimicrobial activities against pathogens such as Escherichia coli, Proteus vulgaris, and Salmonella typhimurium (Katade, Phalgune, Biswas, Wakharkar, & Deshpande, 2008).
Anti-Inflammatory Applications
Singh et al. (2020) investigated the anti-inflammatory activity of phenyl dimer compounds derived from a similar ethanone compound. These compounds were evaluated in vivo on Wistar strain albino rats, showing significant anti-inflammatory properties. This research highlights the potential therapeutic applications of derivatives of this compound in treating inflammation (Singh, Dowarah, Tewari, & Geiger, 2020).
Conformational Studies of Ethanone Derivatives
A study by Čižmáriková et al. (2002) focused on the synthesis, physicochemical properties, and conformational studies of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, which share a structural motif with this compound. The research provided insights into the most stable conformations of these compounds and their potential applications in designing new molecules with desired biological activities (Čižmáriková, Polakovičová, & Mišíková, 2002).
Antimicrobial Activity
Dave et al. (2013) explored the synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy)phenoxy)phenyl)-5,6-dihydropyrimidin-2(1H)-one, starting from a compound similar to this compound. The synthesized compounds were evaluated for their antimicrobial activity, demonstrating significant potential against bacterial strains such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Properties
IUPAC Name |
1-[3-(chloromethyl)-4-ethoxyphenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-14-11-5-4-9(8(2)13)6-10(11)7-12/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPSFZJGBBXYRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368960 | |
Record name | 1-[3-(Chloromethyl)-4-ethoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78927-73-8 | |
Record name | 1-[3-(Chloromethyl)-4-ethoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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